molecular formula C6H4N4O2 B1357078 [1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid CAS No. 56434-29-8

[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid

Cat. No. B1357078
CAS RN: 56434-29-8
M. Wt: 164.12 g/mol
InChI Key: MKKUXSHZWHEBCW-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid” is a chemical compound that belongs to the class of triazolopyridazines . It is used in various scientific and pharmaceutical research .


Synthesis Analysis

The synthesis of “[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid” and its derivatives involves several steps. For instance, the substituted acetophenones, glyoxylic acid monohydrate, and acetic acid are added to a round bottom flask equipped with a magnetic stir at room temperature. The mixture is then heated and stirred under reflux for 2-10 hours .


Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid” is complex and unique. It contains a triazolopyridazine core, which is a fused ring system incorporating a triazole and a pyridazine .


Chemical Reactions Analysis

The chemical reactions involving “[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid” are diverse and can lead to a variety of products. For example, it can undergo reactions with substituted acetophenones and glyoxylic acid monohydrate to form new compounds .

Scientific Research Applications

Antiviral Activity

Researchers have explored the antiviral properties of various derivatives of [1,2,4]Triazolo[4,3-b]pyridazine. For instance, a study by Shamroukh and Ali (2008) described the preparation of novel derivatives of [1,2,4]Triazolo[4,3-b]pyridazine, demonstrating promising antiviral activity against Hepatitis-A virus (HAV) (Shamroukh & Ali, 2008).

Chemical Synthesis

A considerable amount of research has been dedicated to improving the synthesis methods of [1,2,4]Triazolo[4,3-b]pyridazine compounds. Lieberman and Albright (1988) developed a new and improved synthesis method for 6-aryl-[1,2,4]Triazolo[4,3-b]pyridazines, providing these compounds under mild conditions and with high yields (Lieberman & Albright, 1988).

High-Energy Materials

A recent study by Chen et al. (2021) demonstrated the use of [1,2,4]Triazolo[4,3-b]pyridazine in the construction of new low-sensitivity high-energy materials. This research highlighted the potential of this compound in developing materials with significant detonation velocities and pressures, while maintaining low sensitivity and good thermostability (Chen et al., 2021).

Pharmaceutical Research

In the pharmaceutical sector, [1,2,4]Triazolo[4,3-b]pyridazine derivatives have been explored for various biological activities. For example, research by Xu et al. (2016) on 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines as antitubulin agents showed moderate to potent antiproliferative activity, indicating their potential in cancer treatment (Xu et al., 2016).

Structural Studies and Calculations

Studies also focus on the structural analysis and theoretical calculations of [1,2,4]Triazolo[4,3-b]pyridazine derivatives. Sallam et al. (2021) conducted a comprehensive study involving synthesis, crystal structure characterization, DFT calculations, and Hirshfeld surface analysis of triazole pyridazine derivatives. This research provided valuable insights into the molecular structure and interactions of these compounds (Sallam et al., 2021).

Future Directions

The future research directions for “[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid” could include further exploration of its synthesis, mechanism of action, and potential applications in medicinal chemistry .

properties

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)4-1-2-5-8-7-3-10(5)9-4/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKUXSHZWHEBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2N=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480778
Record name [1,2,4]Triazolo[4,3-b]pyridazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid

CAS RN

56434-29-8
Record name [1,2,4]Triazolo[4,3-b]pyridazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JJ Winter-Holt, C Bardelle, E Chiarparin… - Journal of Medicinal …, 2022 - ACS Publications
ATAD2 is an epigenetic bromodomain-containing target which is overexpressed in many cancers and has been suggested as a potential oncology target. While several small molecule …
Number of citations: 11 pubs.acs.org

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